molecular formula C12H14N4O4S2 B2775572 5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396885-68-9

5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No.: B2775572
CAS No.: 1396885-68-9
M. Wt: 342.39
InChI Key: CZHAKUCYLRYWGB-UHFFFAOYSA-N
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Description

5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H14N4O4S2 and its molecular weight is 342.39. The purity is usually 95%.
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Biological Activity

5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring and a thiazolo-pyridine moiety. Its molecular formula is C13H16N4O3SC_{13}H_{16}N_4O_3S, with a molecular weight of approximately 316.36 g/mol. The presence of the methylsulfonyl group is significant for its biological activity.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with carbonic anhydrase (CA) isoforms, which are crucial in regulating pH and fluid balance in tissues. Preliminary studies suggest weak inhibition against human carbonic anhydrase isoforms I and II .
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of isoxazole can induce apoptosis in cancer cell lines. For instance, certain isoxazole derivatives showed IC50 values ranging from 86 to 755 μM against human promyelocytic leukemia cells (HL-60), with specific compounds promoting apoptosis through modulation of Bcl-2 and p21^WAF-1 expression levels .

Table 1: Summary of Biological Activities

Activity TypeObservations
Anticancer Activity Induces apoptosis in HL-60 cells; modulates Bcl-2 and p21^WAF-1 expression .
Enzyme Inhibition Weak inhibition of human carbonic anhydrase isoforms .
Antimicrobial Activity Isoxazole derivatives exhibit varying MIC values against different pathogens .

Case Studies

  • Cytotoxicity in Cancer Cells : A study highlighted that specific isoxazole derivatives significantly reduced cell viability in HL-60 cells, suggesting their potential as anticancer agents. The modulation of apoptotic markers indicates a promising pathway for therapeutic development .
  • Inhibition of Carbonic Anhydrase : Another investigation assessed the inhibitory potential of related sulfonamide compounds on various CA isoforms. Although the activity was generally weak, some compounds showed promise as lead molecules for further development .
  • Antimicrobial Efficacy : Research on structurally similar compounds demonstrated effective inhibition against several human rhinovirus serotypes, with mean MIC values as low as 0.40 μM observed for certain derivatives .

Properties

IUPAC Name

5-methyl-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-7-5-9(15-20-7)11(17)14-12-13-8-3-4-16(22(2,18)19)6-10(8)21-12/h5H,3-4,6H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHAKUCYLRYWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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